molecular formula C4H6N2O2 B12396232 Dihydro Uracil-d4

Dihydro Uracil-d4

Cat. No.: B12396232
M. Wt: 118.13 g/mol
InChI Key: OIVLITBTBDPEFK-LNLMKGTHSA-N
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Description

Dihydro Uracil-d4, also known as 5,6-Dihydro-2,4(1H,3H)-pyrimidinedione-d4, is a deuterium-labeled derivative of dihydro uracil. This compound is primarily used as a stable isotope-labeled standard in various biochemical and analytical applications. The molecular formula of this compound is C4H2D4N2O2, and it has a molecular weight of 118.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Uracil-d4 typically involves the deuteration of dihydro uracil. One common method is the catalytic hydrogenation of uracil in the presence of deuterium gas. This process replaces the hydrogen atoms in the uracil molecule with deuterium atoms, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure efficient deuteration. The product is then purified using chromatographic techniques to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Dihydro Uracil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dihydro Uracil-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dihydro Uracil-d4 involves its incorporation into nucleic acids and subsequent participation in metabolic pathways. It serves as a substrate for various enzymes involved in pyrimidine metabolism, including dihydropyrimidine dehydrogenase and dihydropyrimidinase. These enzymes catalyze the reduction and hydrolysis of this compound, leading to the formation of uracil and other metabolites .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical and biochemical research. The presence of deuterium atoms allows for precise tracking and quantification in various experimental setups, providing insights into metabolic pathways and reaction mechanisms that are not easily achievable with non-labeled compounds .

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

5,5,6,6-tetradeuterio-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1D2,2D2

InChI Key

OIVLITBTBDPEFK-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(C(=O)NC(=O)NC1([2H])[2H])[2H]

Canonical SMILES

C1CNC(=O)NC1=O

Origin of Product

United States

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